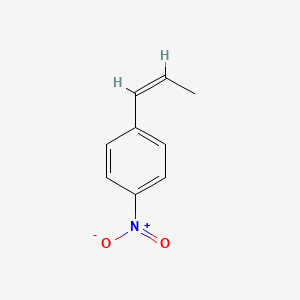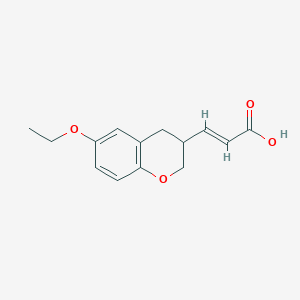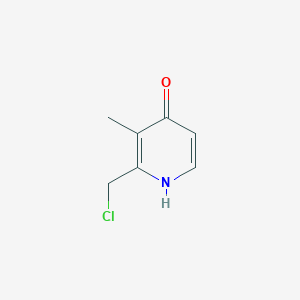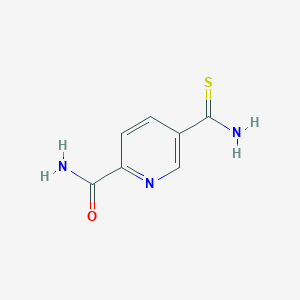![molecular formula C14H18Br2S2 B13151473 4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
4,6-Dibromo-2-octylthieno[3,4-b]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2-octylthieno[3,4-b]thiophene is a chemical compound that belongs to the class of thieno[3,4-b]thiophenes. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of bromine atoms and an octyl group in its structure enhances its reactivity and solubility, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-octylthieno[3,4-b]thiophene typically involves the bromination of 2-octylthieno[3,4-b]thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,6-Dibromo-2-octylthieno[3,4-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Products: Various substituted thieno[3,4-b]thiophenes.
Coupling Products: Complex organic molecules with extended conjugation.
Oxidation and Reduction Products: Compounds with altered oxidation states and electronic properties.
科学的研究の応用
4,6-Dibromo-2-octylthieno[3,4-b]thiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the synthesis of conjugated polymers and small molecules for optoelectronic devices.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic compounds.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 4,6-Dibromo-2-octylthieno[3,4-b]thiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated structure. The bromine atoms and octyl group influence its electronic properties, enhancing its performance in devices. In biological studies, its interactions with biomolecules may involve binding to specific targets, affecting their function.
類似化合物との比較
Similar Compounds
- 4,6-Dibromo-2-methylthieno[3,4-b]thiophene
- 4,6-Dibromo-2-ethylthieno[3,4-b]thiophene
- 4,6-Dibromo-2-hexylthieno[3,4-b]thiophene
Uniqueness
4,6-Dibromo-2-octylthieno[3,4-b]thiophene is unique due to the presence of the octyl group, which enhances its solubility and processability in organic solvents. This makes it more suitable for applications in organic electronics and material science compared to its shorter alkyl chain analogs.
特性
分子式 |
C14H18Br2S2 |
|---|---|
分子量 |
410.2 g/mol |
IUPAC名 |
4,6-dibromo-2-octylthieno[2,3-c]thiophene |
InChI |
InChI=1S/C14H18Br2S2/c1-2-3-4-5-6-7-8-10-9-11-12(17-10)14(16)18-13(11)15/h9H,2-8H2,1H3 |
InChIキー |
VBUVCVBHMXZQMH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC2=C(SC(=C2S1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)
![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)









![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)

